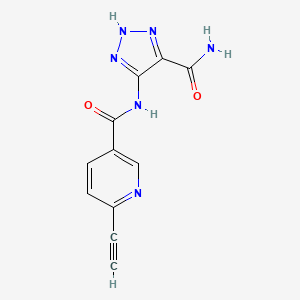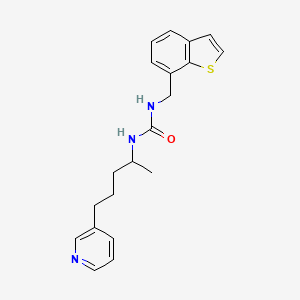![molecular formula C20H25ClFNO B7432730 1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol is a chemical compound with a molecular formula of C22H29ClFNO. It is commonly known as Clenbuterol, a beta-2 adrenergic agonist that is used as a bronchodilator for the treatment of asthma in some countries. Clenbuterol is also used in veterinary medicine as a growth promoter for livestock. In recent years, Clenbuterol has gained popularity among bodybuilders and athletes due to its anabolic properties.
作用機序
Clenbuterol is a beta-2 adrenergic agonist that stimulates the beta-2 adrenergic receptors in the body. This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP) which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways that lead to an increase in muscle protein synthesis and a decrease in muscle protein breakdown. Clenbuterol also stimulates lipolysis, which leads to a decrease in fat mass.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and decrease fat mass in animals. It has also been shown to increase the expression of genes involved in muscle protein synthesis and decrease the expression of genes involved in muscle protein breakdown. Clenbuterol has also been shown to increase the expression of genes involved in lipolysis and decrease the expression of genes involved in lipogenesis. In addition, Clenbuterol has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
実験室実験の利点と制限
Clenbuterol has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist that can be used to study the role of beta-2 adrenergic signaling in various physiological processes. Clenbuterol is also relatively easy to administer and has a well-characterized pharmacokinetic profile. However, there are also several limitations to the use of Clenbuterol in lab experiments. Clenbuterol has been shown to have species-specific effects, meaning that its effects in one species may not be applicable to another. In addition, the anabolic effects of Clenbuterol may be influenced by factors such as diet and exercise, making it difficult to control for these variables in lab experiments.
将来の方向性
There are several future directions for research on Clenbuterol. One area of interest is the potential use of Clenbuterol in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Another area of interest is the development of more selective beta-2 adrenergic agonists that can target specific downstream signaling pathways. Additionally, there is a need for further research on the potential long-term effects of Clenbuterol use on muscle and metabolic health.
合成法
The synthesis of Clenbuterol involves the reaction of 4-fluorophenylacetone with 3-chlorobenzyl cyanide in the presence of sodium amide followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 3,3-dimethylbutyryl chloride.
科学的研究の応用
Clenbuterol has been extensively studied for its anabolic properties in animal models. It has been shown to increase muscle mass and decrease fat mass in animals. Clenbuterol has also been studied for its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. In addition, Clenbuterol has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
1-(3-chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFNO/c1-20(2,3)12-18(14-7-9-17(22)10-8-14)23-13-19(24)15-5-4-6-16(21)11-15/h4-11,18-19,23-24H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBNCUNSKHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)

![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)

![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)
![2-Methyl-4-[7-[methyl(piperidin-4-ylmethyl)amino]-4-oxopyrano[2,3-b]pyridin-6-yl]pyrazole-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B7432723.png)
![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)
![N-[[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methyl]-N'-[1-(1,2,4-triazol-1-yl)propan-2-yl]oxamide](/img/structure/B7432728.png)

![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)